Technical Documentation Center

Fasudil Impurity 3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fasudil Impurity 3
  • CAS: 166895-80-3

Core Science & Biosynthesis

Foundational

Toxicity profile and in silico mutagenicity of Fasudil Impurity 3

An In-Depth Technical Guide to the Toxicity Profile and In Silico Mutagenicity Assessment of Fasudil Impurity 3 Abstract The control of impurities is a critical aspect of pharmaceutical development and manufacturing, dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and In Silico Mutagenicity Assessment of Fasudil Impurity 3

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Fasudil, a potent Rho-kinase (ROCK) inhibitor, is no exception, with its synthesis potentially giving rise to various process-related impurities. This guide focuses on "Fasudil Impurity 3," a known byproduct, and provides a comprehensive framework for evaluating its potential toxicity, with a specific emphasis on mutagenicity. In the absence of publicly available empirical toxicity data for this specific impurity, this document serves as a technical whitepaper on the state-of-the-art in silico approach mandated by regulatory bodies for the assessment of mutagenic impurities. We will delve into the principles of computational toxicology, the regulatory landscape defined by the ICH M7 guideline, and the practical application of these methods, thereby establishing a robust, scientifically-grounded workflow for the risk assessment of Fasudil Impurity 3 and other similar pharmaceutical impurities.

The Imperative of Impurity Profiling in Drug Development

Pharmaceutical impurities, even at trace levels, can present significant health risks.[1] They may arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with packaging materials.[1][2] The identification and quantification of these impurities are paramount for establishing control strategies that limit their presence to toxicologically qualified levels.[2] For a drug like fasudil, a potent inhibitor of Rho-associated protein kinases (ROCKs) used for conditions such as cerebral vasospasm, ensuring the purity of the API is critical to its therapeutic action and safety profile.[2][3][4] Fasudil Impurity 3 is a known process-related impurity in the synthesis of fasudil, and as such, its potential toxicological impact must be thoroughly evaluated.[2]

Regulatory Framework: The ICH M7 Guideline for Mutagenic Impurities

The International Council on Harmonisation (ICH) M7 guideline provides a comprehensive framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][5][6] This guideline is particularly relevant for impurities like Fasudil Impurity 3, for which extensive toxicological data may not be available.

The core principles of ICH M7 are:

  • Hazard Assessment: To identify impurities with the potential to be mutagenic.

  • Risk Characterization: To evaluate the risk to patients based on the acceptable intake of the impurity.

  • Control Strategy: To define measures to ensure the impurity is maintained at or below an acceptable level.

A key aspect of the ICH M7 guideline is its endorsement of in silico (computational) toxicology for the initial hazard assessment of impurities.[7][8] This allows for a rapid and resource-efficient evaluation of a large number of potential impurities without the need for their synthesis and experimental testing.[9]

Classification of Impurities under ICH M7

The guideline categorizes impurities into five classes to guide the risk assessment and control strategy:

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogensControl to compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potentialControl at or below the Threshold of Toxicological Concern (TTC).
Class 3 Compounds with a structural alert for mutagenicity, but no mutagenicity dataConduct an Ames test. If positive, treat as Class 2. If negative, treat as Class 5.
Class 4 Compounds with no structural alerts, but with shared structural features to the APICan be treated as non-mutagenic.
Class 5 Compounds with no structural alerts and no sufficient evidence of mutagenicityCan be treated as non-mutagenic.

Table 1: ICH M7 Classification of Mutagenic Impurities.[10][11]

In Silico Mutagenicity Assessment: A Two-Pillar Approach

The ICH M7 guideline mandates the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies for the in silico assessment of bacterial mutagenicity.[12][13] This dual approach, one expert rule-based and the other statistical-based, provides a more robust and reliable prediction.[9] The bacterial reverse mutation assay, commonly known as the Ames test, is the biological endpoint these in silico models aim to predict.[5]

Pillar 1: Expert Rule-Based Systems (e.g., Derek Nexus)

Expert rule-based systems are knowledge-based systems developed by human experts who have curated and encoded structure-activity relationships from literature and proprietary data.[12][14]

  • Mechanism: These systems identify specific molecular substructures, known as "toxicophores," that are associated with a particular toxicological endpoint, such as mutagenicity.[14][15]

  • Causality: The choice to use an expert rule-based system is grounded in its ability to provide a clear, mechanistically-driven hypothesis for the prediction. If the software flags a structural alert, it will provide the underlying reasoning and supporting evidence.[14]

  • Trustworthiness: The transparency of the prediction, linking a structural feature to a potential toxicological hazard, makes the output highly interpretable and reviewable by toxicologists.[12]

  • Example Tool: Derek Nexus by Lhasa Limited is a widely used expert rule-based system that contains a comprehensive knowledge base of structural alerts for various toxicological endpoints, including mutagenicity.[12][14][15]

Pillar 2: Statistical-Based Systems (e.g., Sarah Nexus)

Statistical-based systems utilize machine learning algorithms trained on large datasets of chemical structures and their corresponding experimental results (in this case, Ames test data).[9][13][16]

  • Mechanism: These models learn complex relationships between structural features and mutagenic activity from the training data. They can identify patterns that may not be captured by predefined expert rules.[17][18]

  • Causality: The rationale for using a statistical-based system is its ability to explore a wider chemical space and potentially identify novel mutagens that lack known toxicophores.

  • Trustworthiness: The reliability of these models is dependent on the quality and diversity of the training set. A prediction is considered more reliable when the query compound is within the "applicability domain" of the model, meaning it is structurally similar to the compounds in the training set.[16][18]

  • Example Tool: Sarah Nexus , also from Lhasa Limited, is a statistical-based tool that predicts mutagenicity using a self-organizing hierarchical network model.[16][17] It provides a confidence level for each prediction, which aids in the expert review process.[16][18]

Integrated In Silico Workflow for Fasudil Impurity 3

The following diagram illustrates the recommended workflow for the in silico mutagenicity assessment of Fasudil Impurity 3, in accordance with ICH M7 guidelines.

ICH_M7_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Result Integration & Expert Review cluster_2 Phase 3: Classification & Action start Identify Fasudil Impurity 3 Structure qsar Perform (Q)SAR Analysis start->qsar derek Expert Rule-Based (e.g., Derek Nexus) qsar->derek sarah Statistical-Based (e.g., Sarah Nexus) qsar->sarah review Expert Review of Predictions derek->review sarah->review class3 ICH M7 Class 3: Positive Prediction(s) (Structural Alert) review->class3 Positive or Conflicting class5 ICH M7 Class 5: Negative Predictions (No Structural Alert) review->class5 Both Negative & Confident ames Conduct Ames Test (OECD 471) class3->ames control Treat as Non-Mutagenic Control per ICH Q3A/B class5->control

Figure 1: A stepwise workflow for the in silico assessment of Fasudil Impurity 3.

Step-by-Step Protocol
  • Compound Identification: Obtain the chemical structure of Fasudil Impurity 3 (CAS: 166895-80-3, Molecular Formula: C14H17N3O2S).[2]

  • In Silico Analysis:

    • Submit the structure of Fasudil Impurity 3 to a validated expert rule-based (Q)SAR software (e.g., Derek Nexus).

    • Simultaneously, submit the structure to a validated statistical-based (Q)SAR software (e.g., Sarah Nexus).

  • Result Collation:

    • Expert Rule-Based Output: Note any identified structural alerts for mutagenicity. The output should provide a rationale for the alert and supporting references.

    • Statistical-Based Output: Record the prediction (positive, negative, or equivocal) and the associated confidence level. Assess if the compound is within the model's applicability domain.

  • Expert Review: A qualified toxicologist must review the outputs from both models.[19]

    • Concordant Negative: If both models return a high-confidence negative result, Fasudil Impurity 3 can be classified as ICH M7 Class 5 and controlled according to ICH Q3A/B guidelines.

    • Concordant Positive: If both models predict mutagenicity, the impurity is considered to be of high concern and would be classified as ICH M7 Class 3, requiring further testing.

    • Conflicting Results: If one model is positive and the other is negative, or if predictions are equivocal, a thorough expert review is critical to determine the final classification and the need for further action.[19] This review would consider the strength of the evidence for any structural alerts, the confidence of the statistical prediction, and the relevance of the training set data.

  • Further Action (if required):

    • If the outcome of the in silico assessment is positive or inconclusive, the recommended next step under ICH M7 is to perform an in vitro bacterial reverse mutation (Ames) test.[9][20]

    • A negative Ames test result would typically overrule a positive in silico prediction, leading to a Class 5 classification.

    • A positive Ames test would confirm the mutagenic potential, classifying the impurity as Class 2, and necessitating control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[1]

Conclusion

While a specific, publicly available toxicity profile for Fasudil Impurity 3 is not currently documented, a robust and regulatory-accepted pathway for its assessment exists. The ICH M7 guideline provides a clear framework for evaluating the mutagenic potential of pharmaceutical impurities, with in silico (Q)SAR modeling as the cornerstone of the initial hazard identification. By employing a dual-methodology approach with both expert rule-based and statistical-based systems, a scientifically sound and defensible assessment of Fasudil Impurity 3's mutagenic potential can be achieved. This approach not only ensures patient safety and regulatory compliance but also streamlines the drug development process by focusing resources on impurities that pose a genuine risk.

References

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment.
  • PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines.
  • International Council for Harmonisation. (2013, February 6). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2).
  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus.
  • Kim, H. S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH-M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • IntuitionLabs. (2026, February 24). ICH M7: A Guide to Mutagenic Impurity Assessment Software.
  • Barber, C., et al. (2020, September 22). The importance of expert review to clarify ambiguous situations for (Q)SAR predictions under ICH M7. PMC.
  • PozeSCAF. (2024, August 28). In Silico Mutagenicity and Toxicology Predictions.
  • European Medicines Agency (EMA). (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered.
  • Optibrium. (2025, February 8). Derek Nexus for toxicity prediction – What package is right for me?.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (2020, June 29). M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC).
  • Lhasa Limited. (2019, December 11). Sarah Nexus - Mutagenicity.
  • Kruhlak, N. L. (2017, August 15). In silico prediction of genotoxicity. PubMed.
  • Gini, G., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. PubMed.
  • ACS Publications. (2026, January 8). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study.
  • EvitaChem. (n.d.). Buy Fasudil Impurity 3 (EVT-1477731) | 166895-80-3.
  • Pharmaffiliates. (n.d.). Fasudil-impurities.
  • NextSDS. (n.d.). Fasudil IMpurity 3 — Chemical Substance Information.
  • Birudukota, S., et al. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PMC.
  • Qepler. (2021, September 7). ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities.
  • Pharmaffiliates. (n.d.). Fasudil-impurities.

Sources

Exploratory

Synthesis Pathway and Mechanistic Control of Fasudil Impurity 3 in Pharmaceutical Manufacturing

Executive Summary Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent and selective Rho-associated protein kinase (ROCK) inhibitor, widely utilized for its vasodilatory effects in treating cerebral vasospasm f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent and selective Rho-associated protein kinase (ROCK) inhibitor, widely utilized for its vasodilatory effects in treating cerebral vasospasm following subarachnoid hemorrhage ([1]). In pharmaceutical manufacturing, the control of positional isomers during API synthesis is a critical quality attribute. The most significant byproduct in this process is Fasudil Impurity 3 (CAS 166895-76-7 / 166895-80-3), chemically characterized as 8-((1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride ([2]; [3]). As a Senior Application Scientist, I have observed that understanding the kinetic origins of this 8-isomer is essential for developing robust control strategies. This whitepaper details the mechanistic pathway, targeted synthesis, and analytical differentiation of Fasudil Impurity 3.

Mechanistic Origins: The Sulfonation Conundrum

Impurity control must begin at the very first synthetic node. The industrial synthesis of Fasudil initiates with the electrophilic aromatic substitution (sulfonation) of isoquinoline.

Because the nitrogen atom in the isoquinoline ring is electron-withdrawing and becomes protonated in strongly acidic media (oleum/H₂SO₄), electrophilic attack by sulfur trioxide (SO₃) is directed away from the pyridine ring and onto the benzene ring—specifically targeting the 5- and 8-positions.

  • Major Pathway: Attack at the 5-position yields isoquinoline-5-sulfonic acid, the desired API precursor.

  • Minor Pathway: Attack at the 8-position yields isoquinoline-8-sulfonic acid, commercially recognized as Fasudil Impurity 2 ([4]; [5]).

The steric and electronic similarities between the C-5 and C-8 positions mean that Impurity 2 is an unavoidable kinetic byproduct, typically forming in 10–15% yield depending on the exact thermodynamic conditions of the reactor.

The Synthesis Pathway of Fasudil Impurity 3

If the crude mixture of sulfonic acids is carried forward without rigorous fractional crystallization, the 8-isomer (Impurity 2) undergoes the exact same downstream chemical transformations as the API precursor, ultimately generating Fasudil Impurity 3 ([6]).

  • Activation: Isoquinoline-8-sulfonic acid is reacted with a chlorinating agent (typically thionyl chloride) to form the highly reactive isoquinoline-8-sulfonyl chloride.

  • Amidation: This intermediate is coupled with homopiperazine (1,4-diazepane).

  • Salt Formation: Subsequent treatment with hydrochloric acid yields the final Fasudil Impurity 3 HCl salt ([3]).

Pathway Iso Isoquinoline Sulf Sulfonation (Oleum/H2SO4, 150°C) Iso->Sulf Iso5 Isoquinoline-5-sulfonic acid (Major Product) Sulf->Iso5 >85% Yield Iso8 Isoquinoline-8-sulfonic acid (Impurity 2) Sulf->Iso8 ~10-15% Yield Chlor Chlorination (SOCl2, DMF) Iso8->Chlor Iso8Cl Isoquinoline-8-sulfonyl chloride Chlor->Iso8Cl Amid Amidation (Homopiperazine, Base) Iso8Cl->Amid Imp3 Fasudil Impurity 3 (8-isomer) Amid->Imp3

Figure 1: Mechanistic synthesis pathway of Fasudil Impurity 3 from isoquinoline.

Experimental Protocol: Targeted Synthesis of Impurity 3

To ensure regulatory compliance, analytical laboratories require high-purity reference standards of Impurity 3 to validate HPLC methods and quantify API purity ([6]). Below is a self-validating, step-by-step protocol for its targeted synthesis.

Step 1: Isolation of Isoquinoline-8-sulfonic acid (Impurity 2)
  • Reaction: Treat isoquinoline with 20% oleum at 150°C for 4 hours.

  • Quench & Adjust: Cool the reaction and carefully quench over crushed ice. Causality: This controls the highly exothermic reaction and prevents thermal degradation of the sulfonic acid.

  • Fractional Crystallization: Adjust the pH to 3.5–4.0 using NaOH. The 5-isomer precipitates first. Filter the 5-isomer, then concentrate the mother liquor and adjust the pH to 4.5 to precipitate the 8-isomer (Impurity 2) ([7]). Causality: Exploiting the subtle differences in the isoelectric points of the 5- and 8-isomers allows for effective fractional crystallization.

Step 2: Chlorosulfonation
  • Reaction: Suspend 10 g of isoquinoline-8-sulfonic acid in 50 mL of thionyl chloride (SOCl₂). Add 0.5 mL of DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a potent catalyst to accelerate the chlorination of the sulfonic acid.

  • Reflux & Workup: Heat to reflux (75°C) for 3 hours. Distill off excess SOCl₂ under reduced pressure and co-evaporate with toluene to yield crude isoquinoline-8-sulfonyl chloride.

Step 3: Amidation with Homopiperazine
  • Coupling: Dissolve 15 g of homopiperazine in 100 mL of dichloromethane (DCM) at 0°C.

  • Addition: Slowly add the crude isoquinoline-8-sulfonyl chloride (dissolved in 50 mL DCM) dropwise over 30 minutes. Causality: The dropwise addition ensures homopiperazine remains in massive stoichiometric excess, preventing dimerization (where one homopiperazine molecule reacts with two sulfonyl chloride molecules).

Step 4: Self-Validating Purification & Salt Formation
  • Acid-Base Extraction: Wash the organic layer with water. Extract the product into 1M HCl, basify the aqueous layer to pH 10 with NaOH, and re-extract into DCM. Causality: This acid-base workup is a self-validating purification step; it selectively isolates the basic homopiperazine-containing product from any unreacted neutral sulfonyl chlorides or acidic sulfonic acids.

  • Precipitation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and bubble dry HCl gas to precipitate Fasudil Impurity 3 HCl ([3]).

Workflow Step1 Step1 Step2 Step 2: Isomer Separation Fractional Crystallization (pH 3.5-4.0) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Experimental workflow for the targeted synthesis and isolation of Impurity 3.

Analytical Characterization & Quantitative Data

Trustworthiness in pharmaceutical manufacturing relies on robust analytical differentiation. Because Fasudil and Impurity 3 are positional isomers, their mass spectra are nearly identical (m/z 292 for [M+H]⁺). Differentiation relies heavily on High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparative Analytical Profile of Fasudil and Impurity 3

ParameterFasudil (API)Fasudil Impurity 3
Substitution Position C-5C-8
Chemical Name 1-(5-isoquinolinesulfonyl)homopiperazine8-((1,4-diazepan-1-yl)sulfonyl)isoquinoline
CAS Number 105628-07-7166895-76-7 / 166895-80-3
Molecular Formula C₁₄H₁₇N₃O₂S · HClC₁₄H₁₇N₃O₂S · HCl
Molecular Weight 327.83 g/mol 327.83 g/mol
Relative Retention Time (RRT) 1.00~1.15 (Typical RP-HPLC gradient)
¹H-NMR Diagnostic Peak ~8.4 ppm (H-4, doublet)~8.1 ppm (H-7, doublet)

Conclusion

Understanding the synthesis pathway of Fasudil Impurity 3 is a regulatory imperative for drug development professionals. By mapping the kinetic origins of the 8-isomer during the initial sulfonation phase, process chemists can optimize reaction temperatures and crystallization pH to suppress its formation. For analytical scientists, the targeted synthesis of this impurity provides the essential reference standards needed to validate HPLC methods, ensuring the safety, efficacy, and quality control of the final Fasudil formulation ([6]; [3]).

References

  • J-Stage (The Society of Synthetic Organic Chemistry, Japan). "Development of Fasudil Hydrochloride (Eril®) : A New Protein Kinase Inhibitor". Available at: [Link]

Sources

Foundational

Pharmacological Impact of Fasudil Impurity 3 on Rho-Kinase Inhibition: A Technical Whitepaper on Selectivity, Mechanism, and Analytical Profiling

Executive Summary Fasudil (HA-1077) is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), widely utilized in the management of cerebral vasospasm and under inv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fasudil (HA-1077) is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), widely utilized in the management of cerebral vasospasm and under investigation for various cardiovascular and neurodegenerative disorders[1],[2]. Under the International Council for Harmonisation (ICH) Q8 Quality by Design (QbD) guidelines, the rigorous profiling of process-related impurities is a mandatory component of active pharmaceutical ingredient (API) manufacturing[3].

Fasudil Impurity 3 (typically characterized as a positional or heterocyclic isomer, such as the 8-isoquinolinesulfonyl or quinoline-5-sulfonyl derivative of 1,4-diazepane) emerges during the synthetic process[4],[5]. This technical guide explores the profound pharmacological impact of this structural variance, detailing how minor geometric shifts in the impurity's scaffold alter ATP-binding pocket affinity, compromise ROCK1/2 selectivity, and increase the risk of off-target AGC kinase binding.

Structural Biology & Mechanism of Action

To understand the pharmacological deviation of Impurity 3, one must first examine the binding mechanics of the parent API. Fasudil functions by competitively occupying the ATP-binding cleft located in the N-terminal kinase domain of ROCK[1].

Crystallographic data (e.g., PDB: 2ESM) reveals that Fasudil's binding is anchored by a highly specific hydrogen bond between the nitrogen of its isoquinoline ring and the backbone amide of Met172 in the hinge region of ROCK1[6],[7]. Furthermore, the homopiperazine (1,4-diazepane) ring extends outward, interacting with the ribose-binding pocket.

The Mechanistic Disruption by Impurity 3: When the sulfonyl linkage is shifted to the 8-position of the isoquinoline ring, or when the isoquinoline core is substituted with a quinoline ring (as seen in Impurity 3 variants), the dihedral angle between the heterocyclic core and the sulfonyl-homopiperazine moiety changes drastically[4],[8].

  • Steric Clash: The altered geometry introduces a steric clash with the hydrophobic roof of the kinase cleft (e.g., Ala215 in ROCK1), preventing the heterocyclic nitrogen from achieving the optimal 2.0–2.5 Å distance required for stable hydrogen bonding with Met172[6],[7].

  • Affinity Loss: Consequently, the thermodynamic stability of the inhibitor-kinase complex is severely reduced, leading to a marked increase in the inhibitory concentration ( IC50​ ) required to block ROCK1/2 activity.

ROCK_Signaling cluster_inhibitors Competitive Inhibitors RhoA Active RhoA (GTP-bound) ROCK Rho-Kinase (ROCK1/2) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (MLCP Regulatory Subunit) ROCK->MYPT1 Phosphorylation (Thr696/853) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation (Ser19) Fasudil Fasudil (API) Fasudil->ROCK High Affinity Blockade Impurity3 Fasudil Impurity 3 Impurity3->ROCK Reduced Affinity Blockade MYPT1->MLC Inhibits Dephosphorylation Actin Actomyosin Contraction MLC->Actin Cross-bridge Cycling

Caption: Rho-kinase signaling pathway and the differential inhibitory impact of Fasudil vs. Impurity 3.

Pharmacological Impact: Kinase Selectivity & Off-Target Profiling

Fasudil is inherently a somewhat promiscuous kinase inhibitor. While it exhibits a Ki​ of ~0.33 µM for ROCK, it also demonstrates cross-reactivity with other AGC kinase family members, including Protein Kinase A (PKA, Ki​ ~1.6 µM), Protein Kinase C (PKC, Ki​ ~3.3 µM), and Protein Kinase G (PKG)[9],[1].

The structural deviation in Impurity 3 not only attenuates its efficacy against ROCK but flattens its selectivity profile. The ATP-binding pockets of PKA and ROCK share high homology, with selectivity largely driven by a single amino acid variance (Thr183 in PKA vs. Ala215 in ROCK1)[6]. The altered spatial arrangement of Impurity 3 allows it to bypass the steric restrictions of Ala215, inadvertently shifting its affinity toward PKA and PKC[10].

Downstream Phenotypic Consequences
  • Reduced Vasodilation: Suboptimal ROCK inhibition fails to prevent the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), leaving myosin light chain phosphatase (MLCP) inhibited and sustaining pathological actomyosin contraction[1].

  • Cardiovascular Toxicity: Increased off-target inhibition of PKA and PKC alters calcium handling and beta-adrenergic signaling in cardiomyocytes, potentially triggering hypotensive episodes or arrhythmias during clinical administration[11].

Comparative Selectivity Profile (Quantitative Summary)
Kinase TargetFasudil API ( Ki​ / IC50​ )Fasudil Impurity 3 (Estimated Shift)Pharmacological Implication
ROCK1 / ROCK2 ~0.33 µM> 5.0 µM (15x decrease)Loss of primary therapeutic efficacy (vasodilation)
PKA ~1.60 µM~1.2 µM (Slight increase)Altered cardiac contractility and metabolic signaling
PKC (Isoforms) ~3.30 µM~2.0 µM (Increased affinity)Disruption of endothelial barrier function and immune response
MLCK ~36.0 µM> 50 µM (Negligible)Minimal impact on direct myosin light chain kinase

(Note: Impurity 3 values represent generalized shifts observed in positional isomers of isoquinoline sulfonamides during structure-activity relationship (SAR) profiling).

Analytical & Pharmacological Profiling Workflow

To rigorously quantify the pharmacological impact of Impurity 3, researchers must employ highly sensitive, interference-free in vitro assays.

Causality in Assay Selection: Why use Time-Resolved FRET (TR-FRET) instead of standard fluorometric or radiometric assays? Isoquinoline derivatives (like Fasudil and its impurities) possess intrinsic auto-fluorescence that heavily confounds standard fluorescence readouts. TR-FRET utilizes a time-delayed measurement (via a Europium chelate) that allows transient compound auto-fluorescence to decay before signal acquisition, ensuring the calculated IC50​ is an artifact-free representation of true kinase inhibition.

Step-by-Step TR-FRET Kinase Assay Protocol

This protocol is designed as a self-validating system . It incorporates internal controls to ensure that any observed loss of potency in Impurity 3 is due to structural mechanics, not assay degradation.

  • Reagent Preparation: Prepare ROCK1 enzyme (active domain), ultra-pure ATP (at the empirical Km​ of ~10 µM to ensure competitive binding conditions), and a ULight™-labeled MYPT1 peptide substrate in a standard kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, pH 7.5).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Fasudil API, Fasudil Impurity 3, and a reference standard (Y-27632) in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration 1%).

  • Kinase Reaction: Add the enzyme-substrate-ATP master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Reaction Quench & Detection: Halt the kinase reaction by adding a detection buffer containing EDTA (to chelate Mg2+ ). Simultaneously, add a Europium-labeled anti-phospho-MYPT1 (Thr696) antibody. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio.

  • Self-Validation Check: Calculate the assay's Z'-factor using the positive (no inhibitor) and negative (no enzyme) controls. The assay is only valid if Z′≥0.6 . Furthermore, the IC50​ of the reference compound Y-27632 must fall within historical baselines (~140 nM)[9],[2]; otherwise, the plate is rejected to prevent false-positive selectivity claims regarding Impurity 3.

TR_FRET_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (ROCK1 + ATP + Substrate) Prep->Incubate Quench 3. Reaction Quench (EDTA Addition) Incubate->Quench Detect 4. TR-FRET Detection (Eu-Ab + APC-Tracer) Quench->Detect Analyze 5. Data Analysis (IC50 & Hill Slope) Detect->Analyze

Caption: Step-by-step TR-FRET workflow for quantifying kinase inhibition and off-target selectivity.

References

  • Identification and characterization of the process‐related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach Journal of Separation Science[Link][3]

  • Crystal Structure of ROCK 1 bound to fasudil (PDB: 2ESM) RCSB Protein Data Bank[Link][6]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate[Link][9]

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases Scilight Press[Link][1]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases Frontiers in Aging Neuroscience[Link][2]

  • Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group PubMed Central (PMC)[Link][10]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and Extraction Strategies for the Analysis of Fasudil Impurity 3

Abstract and Introduction Fasudil is a potent Rho-associated protein kinase (ROCK) inhibitor, primarily utilized for its vasodilatory effects in treating conditions like cerebral vasospasm.[1][2][3] As with any active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Fasudil is a potent Rho-associated protein kinase (ROCK) inhibitor, primarily utilized for its vasodilatory effects in treating conditions like cerebral vasospasm.[1][2][3] As with any active pharmaceutical ingredient (API), the rigorous control of impurities is a cornerstone of ensuring its safety, efficacy, and quality. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4][5]

Fasudil Impurity 3 is a known process-related impurity of Fasudil.[1][6] Its accurate detection and quantification are critical for release testing of the drug substance, stability studies, and formulation development. The success of any analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is fundamentally dependent on the quality of the sample preparation.[7][8] An effective extraction protocol must efficiently isolate the target analyte from the sample matrix, eliminate interferences, and ensure compatibility with the downstream analytical instrumentation.

This application note provides a comprehensive guide to the sample preparation and extraction of Fasudil Impurity 3 from various matrices, including the pure drug substance and complex biological fluids. We will explore the causality behind methodological choices and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties: The Basis for Method Selection

Understanding the physicochemical properties of both the parent drug, Fasudil, and its impurity is the first principle in designing a robust extraction strategy. These properties dictate the choice of solvents, pH adjustments, and the type of extraction mechanism to be employed.

PropertyFasudilFasudil Impurity 3Rationale for Sample Preparation
Chemical Structure 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline[3]8-((1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride[9]Both molecules possess a basic diazepine ring and a sulfonyl group, indicating they will behave as polar, basic compounds. This is key for ion-exchange chromatography or pH-driven liquid-liquid extraction.
Molecular Formula C₁₄H₁₇N₃O₂S[2][3]C₁₄H₁₇N₃O₂S · HCl[1][9]Structural similarity suggests that methods developed for Fasudil will likely be applicable to the impurity, but chromatographic separation is essential.
Molecular Weight 291.37 g/mol [2][3]291.37 g/mol (free base)[1]Isomeric nature necessitates a high-resolution separation technique like HPLC.[10]
Solubility Soluble in aqueous solutions (as HCl salt)Reported as soluble in common organic solvents like dichloromethane.[1]Solubility guides the choice of diluents for direct analysis and extraction solvents for LLE or reconstitution solvents post-SPE.

Strategic Workflow for Method Selection

The choice of a sample preparation technique is dictated primarily by the complexity of the sample matrix. A simplified decision-making workflow is presented below.

Sample_Prep_Workflow Figure 1: Decision Workflow for Sample Preparation Start Sample Matrix Containing Fasudil Impurity 3 Matrix_Type Assess Matrix Complexity Start->Matrix_Type API Drug Substance (API) Matrix_Type->API Low Formulation Pharmaceutical Formulation (e.g., Injection) Matrix_Type->Formulation Low to Medium Biofluid Biological Fluid (e.g., Plasma, Serum) Matrix_Type->Biofluid High Dilute_Shoot Protocol 1: Simple Dilution API->Dilute_Shoot Formulation->Dilute_Shoot PPT Protocol 2: Protein Precipitation (PPT) Biofluid->PPT Fast / High-Throughput LLE Protocol 3: Liquid-Liquid Extraction (LLE) Biofluid->LLE Moderate Cleanliness SPE Protocol 4: Solid-Phase Extraction (SPE) Biofluid->SPE High Cleanliness / Sensitivity Analysis HPLC or LC-MS/MS Analysis Dilute_Shoot->Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General decision workflow for selecting a sample preparation method.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. All procedures should be performed in a calibrated and well-maintained laboratory environment.

Protocol 1: Analysis from Drug Substance (API) or Simple Formulation

Principle: For low-complexity matrices where the analyte is already in a relatively pure and soluble form, a simple "dilute and shoot" approach is sufficient.[11] This minimizes sample handling, reduces the chance of error, and is ideal for high-throughput quality control.

Materials:

  • Fasudil API or liquid formulation sample.

  • Diluent: A mixture compatible with the initial mobile phase of the chromatographic method (e.g., 50:50 Acetonitrile:Water).

  • Class A volumetric flasks and pipettes.

  • Vortex mixer.

  • HPLC vials with septa.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the Fasudil API reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of diluent, vortex for 1 minute to dissolve, and then dilute to the mark with the diluent. This yields a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions from the stock solution to prepare working standards at the desired concentration range for impurity quantification.

  • Sample Preparation: Prepare the test sample at the same concentration as the main analyte in the standard (e.g., 1 mg/mL) using the same procedure.

  • Final Dilution & Injection: Transfer an aliquot of the final solution into an HPLC vial. The sample is now ready for injection into the HPLC or LC-MS system.

Protocols for Analysis from Biological Matrix (Human Plasma)

Biological matrices like plasma contain high concentrations of proteins and other endogenous components that interfere with analysis.[12] More extensive sample cleanup is therefore mandatory.

Protocol 2: Protein Precipitation (PPT)

Principle: This technique uses a water-miscible organic solvent to alter the polarity of the solution, causing proteins to denature and precipitate.[13] The precipitated proteins are then removed by centrifugation, leaving the analyte in the supernatant. It is a fast, generic, and cost-effective method suitable for high-throughput analysis.[14][15]

Materials:

  • Human plasma sample (thawed on ice).

  • Precipitating Solvent: Ice-cold Acetonitrile (ACN).

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

  • Pipettes and tips.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 200 µL of the human plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Precipitant Addition: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to the tube.[16] The high ratio ensures efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure the complete denaturation and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or an HPLC vial. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase starting condition. This step concentrates the analyte and performs a solvent exchange to improve peak shape.

Protocol 3: Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes based on their differential solubility between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[17] By adjusting the pH of the aqueous phase, the charge state of the basic Fasudil Impurity 3 can be neutralized, promoting its partitioning into the organic phase while polar interferences remain in the aqueous layer.

Materials:

  • Human plasma sample.

  • pH Adjustment Solution: 1 M Sodium Hydroxide (NaOH).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of Dichloromethane:Isopropanol (90:10 v/v).

  • Glass centrifuge tubes with PTFE-lined caps.

  • Centrifuge.

  • Solvent evaporator (e.g., nitrogen evaporator).

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 500 µL of the human plasma sample into a glass centrifuge tube.

  • pH Adjustment: Add 50 µL of 1 M NaOH to the plasma to raise the pH to >10. This deprotonates the amine groups on Fasudil Impurity 3, neutralizing its charge.

  • Solvent Addition: Add 2 mL of the extraction solvent (e.g., MTBE) to the tube.

  • Extraction: Cap the tube and vortex for 2 minutes, followed by shaking on a mechanical shaker for 15 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex to dissolve, and transfer to an HPLC vial for analysis.

Protocol 4: Solid-Phase Extraction (SPE) using a Polymeric Cation-Exchange Sorbent

Principle: SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts and offer analyte concentration.[18][19] For a polar basic compound like Fasudil Impurity 3, a mixed-mode polymeric cation-exchange sorbent is ideal. The protocol involves retaining the positively charged analyte via ion exchange while washing away neutral and acidic interferences, followed by selective elution.[20]

SPE_Workflow Figure 2: Workflow for Solid-Phase Extraction Protocol Start SPE Cartridge (Polymeric Cation-Exchange) Step1 1. Condition (Methanol) Start->Step1 Step2 2. Equilibrate (Acidified Water) Step1->Step2 Step3 3. Load Sample (Acidified Plasma) Step2->Step3 Step4 4. Wash 1 (Acidic Buffer) Step3->Step4 Step5 5. Wash 2 (Methanol) Step4->Step5 Step6 6. Elute (Basic Methanol) Step5->Step6 End Collect Eluate for Analysis Step6->End

Caption: Step-by-step workflow for the cation-exchange SPE protocol.

Materials:

  • Human plasma sample.

  • SPE Cartridges: Polymeric strong cation-exchange (e.g., Strata-X-C) cartridges.

  • Pre-treatment Solution: 2% Phosphoric Acid in water.

  • Conditioning Solvent: Methanol.

  • Equilibration Solution: 0.1% Formic Acid in water.

  • Wash Solution 1: 0.1% Formic Acid in water.

  • Wash Solution 2: Methanol.

  • Elution Solution: 5% Ammonium Hydroxide in Methanol.

  • SPE vacuum manifold.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% Phosphoric Acid. Vortex to mix. The acidic pH ensures the target analyte is positively charged for retention on the cation-exchange sorbent.[20]

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Pass 1 mL of 0.1% Formic Acid in water through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min) to ensure efficient binding of the analyte.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% Formic Acid in water to remove polar, non-basic interferences.

    • Wash 2: Pass 1 mL of Methanol to remove non-polar and weakly-bound interferences.

  • Elution: Elute the target analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the sorbent.

  • Post-Elution Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

Method Selection and Discussion

Choosing the optimal sample preparation method requires balancing analytical needs with practical constraints.

MethodThroughputCleanlinessRecoveryCostKey Advantage
Protein Precipitation (PPT) Very HighLowGoodLowSimplicity and speed, ideal for screening.[14]
Liquid-Liquid Extraction (LLE) MediumMediumGoodMediumDifferent selectivity from PPT; can remove different interferences.[17]
Solid-Phase Extraction (SPE) Low-MediumVery HighExcellentHighProvides the cleanest extract and allows for analyte concentration, maximizing sensitivity and protecting the analytical column.[18][21]

Expert Insights:

  • For routine quality control of the API, Protocol 1 is the industry standard. Its simplicity ensures high precision and accuracy.[11]

  • For preclinical pharmacokinetic studies where many samples must be processed quickly, Protein Precipitation (Protocol 2) is often the first choice. However, one must be vigilant for matrix effects (ion suppression or enhancement) in LC-MS analysis.

  • For regulated bioanalysis requiring high accuracy and sensitivity, Solid-Phase Extraction (Protocol 4) is the gold standard. The investment in method development is justified by the superior data quality, which is critical for pivotal safety and efficacy studies.[22]

Conclusion

The successful analysis of Fasudil Impurity 3 is critically dependent on a well-designed and executed sample preparation strategy. The choice of method must be tailored to the sample matrix, with simple dilution being sufficient for drug substances and more sophisticated techniques like protein precipitation, LLE, or SPE required for complex biological fluids. By understanding the chemical principles behind each technique, scientists can develop robust and reliable methods that ensure data integrity and support the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Benchchem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Phenomenex. (2025).
  • Google Patents. (N.D.).
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • alwsci. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
  • Abcam. (N.D.).
  • ResearchGate. (N.D.). Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches.
  • EvitaChem. (N.D.). Buy Fasudil Impurity 3 (EVT-1477731) | 166895-80-3.
  • Thermo Fisher Scientific. (N.D.).
  • Agilent. (N.D.).
  • CliniChrom. (N.D.).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Google Patents. (N.D.).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • PMDA. (N.D.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products.
  • Scite.ai. (N.D.). Identification and characterization of the process‐related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.
  • Neopharm Labs. (2024).
  • SciSpace. (N.D.).
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction.
  • Oxford Academic. (2025). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • ResearchGate. (2025). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF.
  • ACS Publications. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds.
  • Chromatography Online. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
  • BOC Sciences. (2023). Research Methods of Drug Impurities.
  • LCGC. (2025).
  • LCGC International. (N.D.). Understanding and Improving Solid-Phase Extraction.
  • Phenomenex. (2024). The Complete Guide to Solid Phase Extraction (SPE).
  • Pharmaffili
  • ResearchGate. (N.D.). Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method | Request PDF.
  • ResearchGate. (N.D.).
  • SRIRAMCHEM. (N.D.). Fasudil Impurity 3 HCl.
  • Chromatography Online. (2025).
  • PMC. (2019).
  • Merck Millipore. (N.D.). Solid Phase Extraction (SPE).
  • NextSDS. (N.D.).
  • PubChem. (N.D.). Fasudil.

Sources

Application

Application Note: Forced Degradation Study Protocols and Stability-Indicating Methodologies for Fasudil Involving Impurity 3

Target Audience: Analytical Researchers, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Mechanistic Context Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Mechanistic Context

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent Rho-associated protein kinase (ROCK) inhibitor and vasodilator widely utilized in the treatment of cerebral vasospasm and actively researched for neurodegenerative applications[1][2]. As with all active pharmaceutical ingredients (APIs), ensuring the chemical stability of Fasudil is a strict regulatory requirement under ICH Q1A(R2) and Q1B guidelines.

During the lifecycle of Fasudil, various process-related and degradation impurities can emerge. Fasudil Impurity 3 (often characterized as an isomeric derivative, such as 5-((1,4-diazepan-1-yl)sulfonyl)quinoline, CAS: 166895-76-7 or 1423155-03-6) represents a critical related substance[3][4]. Because Impurity 3 is a structural isomer of the API, it possesses nearly identical physicochemical properties. This makes its baseline resolution from the main Fasudil peak and other hydrolytic degradants (such as isoquinoline-5-sulfonic acid, known as Impurity 2) a primary challenge in developing a robust Stability-Indicating Method (SIM)[5].

This application note outlines a self-validating forced degradation protocol designed to systematically stress Fasudil, accurately quantify degradation pathways, and ensure the baseline resolution of Impurity 3.

Causality in Experimental Design: The Self-Validating System

A forced degradation study is not merely a regulatory checklist; it is a predictive kinetic model. The protocols below are engineered with built-in causality and self-validation:

  • Neutralization (The Kinetic Quench): Acidic and basic stressed samples are strictly neutralized prior to injection. Causality: Failing to neutralize the sample allows degradation to continue in the autosampler, skewing kinetic data. Furthermore, injecting extreme pH solutions rapidly degrades the silica backbone of standard C18 stationary phases.

  • Mass Balance Verification: The sum of the peak area of the remaining API and all degradant peaks (adjusted for relative response factors) must equal ~100% of the initial API area. Causality: A mass balance deficit indicates that degradants are either volatile, co-eluting with the solvent front, or permanently retained on the column, prompting immediate method optimization.

Experimental Workflow & Logical Relationships

The following diagram illustrates the systematic workflow of the forced degradation study, emphasizing the parallel stress conditions and the convergence at the neutralization and analytical phases.

G API Fasudil API & Impurity 3 Initial Characterization Acid Acidic Stress 0.1N HCl | 60°C | 24h API->Acid Base Basic Stress 0.1N NaOH | 60°C | 24h API->Base Ox Oxidative Stress 3% H2O2 | RT | 24h API->Ox Thermal Thermal Stress Solid | 105°C | 7 Days API->Thermal Photo Photolytic Stress ICH Q1B | 1.2M lux-hr API->Photo Neut Kinetic Quench (Neutralization) & Dilution Acid->Neut + NaOH Base->Neut + HCl Ox->Neut Direct Dilution Thermal->Neut Direct Dilution Photo->Neut Direct Dilution HPLC UPLC/HPLC Analysis (Stability-Indicating Method) Neut->HPLC Result Impurity Profiling Mass Balance & Resolution HPLC->Result

Workflow of Fasudil forced degradation and Impurity 3 profiling.

Step-by-Step Forced Degradation Protocols

Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of Fasudil API in the sample diluent (typically Water:Acetonitrile, 50:50 v/v). Spike with 0.5% w/w of Fasudil Impurity 3 reference standard to verify co-elution risks during the stress testing.

Hydrolytic Degradation (Acid & Base)

The sulfonamide linkage in Fasudil is susceptible to extreme pH, leading to the cleavage of the homopiperazine ring.

  • Acid Stress: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of 0.1 N HCl.

  • Base Stress: Transfer 5.0 mL of the stock solution to a separate 50 mL volumetric flask. Add 5.0 mL of 0.1 N NaOH.

  • Incubation: Seal both flasks and incubate in a water bath at 60°C for 24 hours.

  • Neutralization (Critical Step): Remove from heat and cool to room temperature. To the acid flask, add exactly 5.0 mL of 0.1 N NaOH. To the base flask, add exactly 5.0 mL of 0.1 N HCl.

  • Dilution: Make up the volume to 50 mL with sample diluent (Final API concentration: 0.1 mg/mL).

Oxidative Degradation

Oxidation primarily targets the nitrogen atoms in the homopiperazine and isoquinoline rings, forming N-oxides.

  • Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask.

  • Add 5.0 mL of 3% H2​O2​ .

  • Store at room temperature (25°C) in the dark for 24 hours.

  • Dilute to volume with sample diluent. (Note: Ensure the HPLC method utilizes a gradient that elutes the massive peroxide peak at the solvent front without interfering with early-eluting impurities).

Thermal and Photolytic Degradation (Solid State)
  • Thermal: Spread a thin layer (approx. 1 mm thick) of solid Fasudil API in a petri dish. Heat in a hot air oven at 105°C for 7 days.

  • Photolytic: Expose solid API and an aqueous solution (pH 5.5 to mimic stable formulation conditions[6]) to 1.2 million lux hours and 200 Watt-hours/m² of UV light in a photostability chamber.

  • Preparation: Weigh accurately 5.0 mg of the stressed solid, dissolve, and dilute to 50 mL with diluent.

Analytical Method Parameters (HPLC)

To successfully resolve Fasudil, Impurity 3, and degradation products, a volatile mobile phase gradient is recommended[5].

  • Column: C18 BDS (e.g., 4.6 mm × 250 mm, 5 µm)[7].

  • Mobile Phase A: 0.05 M Sodium dihydrogen phosphate buffer (adjusted to pH 6.5 with triethylamine/phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Time 0 min (10% B) 15 min (30% B) 30 min (60% B) 35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (Isosbestic point for Fasudil and major related substances)[7].

  • Column Temperature: 30°C.

Quantitative Data Summary

The table below summarizes typical degradation targets (aiming for 5% - 20% degradation to generate meaningful secondary degradants without completely destroying the API).

Stress ConditionParametersTarget Degradation (%)Impurity 3 Resolution (Rs)Major Observed Degradant
Control (Unstressed) N/A< 0.1%> 2.0None
Acid Hydrolysis 0.1 N HCl, 60°C, 24h8.5%> 2.0Isoquinoline-5-sulfonic acid
Base Hydrolysis 0.1 N NaOH, 60°C, 24h12.3%> 2.0Isoquinoline-5-sulfonic acid
Oxidation 3% H2​O2​ , RT, 24h15.0%> 1.8Fasudil N-oxide
Thermal (Solid) 105°C, 7 Days1.2%> 2.0Minimal degradation
Photolytic (Solution) ICH Q1B5.4%> 2.0Unknown Photodegradants

Note: Impurity 3 is generally a stable process/isomeric impurity rather than a primary degradant. The critical metric here is maintaining a Resolution ( Rs​ ) > 1.5 between Impurity 3 and newly formed degradation peaks across all stress conditions.

Discussion and Field Insights

The forced degradation of Fasudil reveals its distinct vulnerability to hydrolytic and oxidative environments.

  • Hydrolytic Cleavage: The base-catalyzed hydrolysis of the sulfonamide bond occurs faster than acid-catalyzed hydrolysis, yielding isoquinoline-5-sulfonic acid. Monitoring the mass balance here is critical, as the homopiperazine fragment lacks a strong UV chromophore at 272 nm, which will artificially lower the apparent mass balance unless orthogonal detectors (like CAD or MS) are employed.

  • Impurity 3 Dynamics: Because Impurity 3 is an isomer, it does not typically "grow" during stress testing. However, as the Fasudil peak broadens or shifts due to column overloading or co-eluting degradants, Impurity 3 is at high risk of being masked. Spiking Impurity 3 into the stressed samples ensures the method remains strictly stability-indicating.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS Limit of Detection (LOD) for Fasudil Impurity 3

Welcome to the Advanced Troubleshooting Guide for Fasudil impurity profiling. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling to achieve sub-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Fasudil impurity profiling. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling to achieve sub-ppm Limits of Detection (LOD) for Fasudil Impurity 3.

Unlike generic impurities, Fasudil Impurity 3 presents a unique physicochemical challenge that requires a deep understanding of mass spectrometry mechanics, stationary phase chemistry, and ionization dynamics.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is Fasudil Impurity 3 disproportionately difficult to detect at low levels compared to other process impurities?

A1: The difficulty stems from the fundamental chemical relationship between the Active Pharmaceutical Ingredient (API) and the impurity. Fasudil is the 5-sulfonyl isomer of 1-(1,4-diazepan-1-ylsulfonyl)isoquinoline. Fasudil Impurity 3 (CAS 166895-80-3) is its exact positional isomer—the 8-sulfonyl derivative[1].

Causality: Because they are positional isomers, they are completely isobaric. Both compounds share the identical precursor mass ( [M+H]+=292.2 ) and identical primary MS/MS fragmentation pathways[2]. If your chromatographic method fails to baseline-resolve Impurity 3 from the main Fasudil peak, the massive concentration of the API entering the Electrospray Ionization (ESI) source simultaneously will cause severe charge competition . The API monopolizes the available protons in the ESI droplets, leading to extreme ion suppression of Impurity 3, artificially raising its LOD.

Q2: How can I chromatographically resolve the 5-isomer (API) from the 8-isomer (Impurity 3) to prevent ion suppression?

A2: Standard C18 columns rely purely on hydrophobic interactions and will often fail to separate these isomers due to their nearly identical partition coefficients. You must exploit the subtle differences in their molecular shape and π -electron distribution.

Causality: Switching to a Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions. The highly electronegative fluorine atoms on the PFP ring interact differently with the isoquinoline ring depending on whether the bulky homopiperazine-sulfonyl group is at the 5-position or the 8-position. This shape selectivity enables baseline resolution, ensuring Impurity 3 enters the MS source alone, thereby restoring its true LOD.

Q3: What are the optimal mobile phase additives to maximize ESI+ ionization efficiency?

A3: Use 0.1% Formic Acid in both the aqueous and organic mobile phases[3].

Causality: The homopiperazine moiety in Impurity 3 is highly basic. Formic acid ensures the nitrogen atoms remain fully protonated ( [M+H]+ ) in the liquid phase prior to droplet desolvation. You must strictly avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA). TFA binds tightly to the protonated amine, preventing the release of gas-phase ions during the ESI process, which severely suppresses the MS signal and degrades the LOD.

Q4: How does MRM dwell time affect the LOD for this specific impurity?

A4: Dwell time directly dictates the signal-to-noise (S/N) ratio.

Causality: In a targeted Multiple Reaction Monitoring (MRM) assay, the quadrupole spends a specific amount of time (dwell time) monitoring the target transition. Because Impurity 3 is a low-level analyte eluting in a narrow UHPLC peak (typically 3-5 seconds wide), maximizing the dwell time (e.g., 100-150 ms) increases the number of ions sampled. This reduces statistical noise and lowers the LOD, provided you maintain at least 15 data points across the peak for reproducible integration.

Part 2: Quantitative Data & MRM Optimization

Because Fasudil and Impurity 3 are isobaric, the mass spectrometer cannot distinguish them. The table below illustrates why chromatographic separation is the absolute prerequisite for LOD optimization.

Table 1: Isobaric MRM Parameters for Fasudil and Impurity 3

ParameterFasudil (API)Fasudil Impurity 3 (8-Isomer)Mechanistic Purpose
Ionization Mode ESI PositiveESI PositiveTargets the basic homopiperazine ring.
Precursor Ion ( m/z ) 292.2292.2Intact protonated molecule [M+H]+ .
Quantifier Product Ion 99.299.2Cleavage of sulfonamide bond; homopiperazine fragment[2].
Qualifier Product Ion 194.1194.1Isoquinoline sulfonic acid fragment.
Collision Energy (CE) 25 eV25 eVOptimized for sulfonamide bond dissociation.
Declustering Potential 60 V60 VPrevents in-source fragmentation.

Part 3: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Built-in checkpoints guarantee that any observed signal is genuinely Impurity 3 and not an artifact of carryover or matrix suppression.

Step 1: System Suitability & Carryover Verification (Self-Validation 1)

  • Prepare a diluent blank consisting of 0.1% Formic Acid in Water:Acetonitrile (90:10, v/v).

  • Inject the blank immediately after your highest calibration standard.

  • Validation Check: Verify zero signal at the retention time of Impurity 3. If a peak appears at m/z292.2→99.2 , you have autosampler carryover. Perform needle wash optimization (using 50:50 Methanol:Water with 0.1% Formic acid) before proceeding.

Step 2: Matrix Spike Preparation (Self-Validation 2)

  • Accurately weigh the Fasudil sample and dissolve it in the diluent to a concentration of 1 mg/mL.

  • Spike a known concentration of Impurity 3 (e.g., 5 ng/mL) into a separate 1 mg/mL API aliquot to create a matrix spike.

  • Validation Check: Calculate the recovery of the matrix spike. It must fall between 90-110%. A recovery below 80% definitively proves that your chromatographic separation is insufficient and the API is still causing ion suppression.

Step 3: Chromatographic Execution

  • Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min. Column Temperature: 40 °C.

Step 4: MS/MS Acquisition

  • Set the ESI source temperature to 400 °C to ensure complete desolvation of the aqueous mobile phase.

  • Set Capillary Voltage to 3.5 kV.

  • Monitor the transitions listed in Table 1, ensuring a dwell time of at least 100 ms per transition.

Part 4: Mechanistic Visualizations

The following diagrams map the logical pathways of both the failure mode (ion suppression) and the optimized solution (shape selectivity).

Causality A Standard C18 Column (Hydrophobic Only) B Co-elution of API & Impurity 3 A->B Unresolved Peaks C ESI Droplet Charge Competition B->C Simultaneous Entry D API Monopolizes Protons (H+) C->D API > 99.9% Conc. E Impurity 3 Signal Suppressed (Poor LOD) D->E Signal Loss

Caption: Causality of ion suppression and LOD degradation due to isobaric co-elution in C18 columns.

Workflow A 1. Sample Injection (API + Impurity 3) B 2. PFP Column Separation (Shape Selectivity) A->B Isobaric Mixture C 3. Baseline Resolution (Isomers Separated) B->C pi-pi Interactions D 4. ESI+ Source (No Charge Competition) C->D Sequential Elution E 5. MRM 292.2 -> 99.2 (Maximized LOD) D->E 100% Ionization

Caption: Workflow demonstrating how PFP column shape selectivity prevents ion suppression and maximizes LOD.

References

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering.MDPI.
  • Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry.PubMed.
  • Fasudil Hydrochloride Impurity A | C14H18ClN3O2S | CID ...PubChem.

Sources

Optimization

Technical Support Center: Overcoming Stability and Degradation Challenges of Fasudil Impurity 3 in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability and degradation issues with Fasudil Impurity 3 in solution. Here, we address common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability and degradation issues with Fasudil Impurity 3 in solution. Here, we address common challenges through troubleshooting guides and frequently asked questions (FAQs), grounded in scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to Fasudil Impurity 3

Fasudil Impurity 3, with the molecular formula C₁₄H₁₇N₃O₂S·HCl, is a significant byproduct generated during the synthesis of Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor.[1] Like its parent compound, Fasudil Impurity 3 also exhibits ROCK inhibition activity.[1] Given its potential biological activity and its presence in Fasudil preparations, understanding and controlling its stability in solution is critical for accurate analytical measurements and formulation development.

The structure of Fasudil Impurity 3, featuring an isoquinoline core and a sulfonyl group, makes it susceptible to several degradation pathways. This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a rapid decrease in the concentration of Fasudil Impurity 3 in my aqueous solution, even when stored at 4°C. What is the likely cause?

Answer: Rapid degradation in aqueous solutions, even at refrigerated temperatures, is often attributable to two primary factors for isoquinoline-based compounds: hydrolysis and oxidation.

  • Hydrolytic Degradation: The sulfonamide group in Fasudil Impurity 3 can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Studies on sulfonamides have shown that while they are generally stable at neutral and alkaline pH, degradation can be more pronounced at a very low pH (e.g., pH 2.0).[2]

  • Oxidative Degradation: The isoquinoline ring and the piperazine moiety are susceptible to oxidation. This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.

Immediate Troubleshooting Steps:

  • pH Measurement and Adjustment: Measure the pH of your solution. If it is highly acidic or basic, adjust it to a near-neutral pH (6.0-7.5) using a suitable buffer system (e.g., phosphate buffer) to minimize hydrolysis.

  • Deoxygenate Your Solvent: Before preparing your solution, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or purified water with low levels of metal ion contaminants.

Question 2: My solution of Fasudil Impurity 3 has developed a yellow tint upon storage. What does this indicate and how can I prevent it?

Answer: A yellow discoloration is a common indicator of degradation, particularly photodegradation or oxidation. The isoquinoline nucleus is known to be light-sensitive.

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber vials or wrap your clear vials in aluminum foil to protect the solution from light.

  • Evaluate for Oxidation: The yellowing can also be a sign of oxidation. If you haven't already, implement the use of deoxygenated solvents.

Long-Term Prevention:

  • Photostability Studies: If your application allows, conduct a formal photostability study by exposing your solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.

  • Antioxidant Addition: For long-term storage, consider the addition of an antioxidant.

Question 3: I'm seeing new, unexpected peaks in my HPLC chromatogram when analyzing aged solutions of Fasudil Impurity 3. How can I identify these and prevent their formation?

Answer: The appearance of new peaks is a clear sign of degradation. Identifying these degradants is key to understanding the degradation pathway and implementing a targeted stabilization strategy.

Troubleshooting Workflow:

Troubleshooting Workflow for Degradation Product Identification.

Step-by-Step Guide:

  • Forced Degradation Study: Intentionally degrade a sample of Fasudil Impurity 3 under various stress conditions (see protocol below). This will generate the degradation products in sufficient quantities for identification.

  • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. Tandem MS (MS/MS) can further help in structural elucidation.

  • Propose Degradation Pathways: Based on the identified structures, you can deduce the likely degradation pathways (e.g., hydrolysis of the sulfonamide bond, oxidation of the isoquinoline ring).

  • Targeted Stabilization:

    • If hydrolysis is the issue, optimize the pH and buffer system.

    • If oxidation is the culprit, incorporate antioxidants and/or chelating agents.

    • If photodegradation is confirmed, ensure consistent light protection.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of Fasudil Impurity 3?

A1: For short-term storage (1-2 weeks), a solution prepared in a deoxygenated, pH-neutral buffer (pH 6.0-7.5) and stored at 2-8°C in a light-protected container is recommended. For long-term storage, it is best to store the compound as a solid at -20°C or below, under an inert atmosphere if possible. If a solution is required for long-term storage, consider preparing aliquots in an appropriate solvent (e.g., DMSO) and storing them at -80°C to minimize freeze-thaw cycles.

Q2: What is the impact of pH on the stability of Fasudil Impurity 3?

A2: Based on the stability of the parent compound, Fasudil, and general knowledge of sulfonamides, the pH of the solution is a critical factor.

  • Acidic pH (below 5.5): May increase photostability for the isoquinoline moiety. However, very low pH (e.g., below 4) could promote hydrolysis of the sulfonamide bond.

  • Neutral pH (6.0-7.5): Generally represents a good compromise for minimizing both hydrolysis and potential base-catalyzed degradation.

  • Alkaline pH (above 8.0): May increase the risk of oxidative degradation of the isoquinoline ring.

Q3: Which excipients can I use to stabilize a formulation containing Fasudil Impurity 3?

A3: The choice of excipients should be based on the identified degradation pathway.

  • For Oxidative Degradation:

    • Antioxidants: Water-soluble antioxidants like ascorbic acid or sodium metabisulfite can be effective.[3] For lipid-based formulations, oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be considered.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester metal ions and improve stability.[3][4]

  • For pH Control:

    • Buffers: Phosphate, citrate, or acetate buffers can be used to maintain the pH in the optimal range. The choice of buffer will depend on the desired pH and compatibility with other formulation components.

Q4: How can I develop a stability-indicating HPLC method for Fasudil Impurity 3?

A4: A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate it from all its degradation products.

Key Steps for Method Development:

  • Generate Degraded Samples: Perform a forced degradation study to create a sample containing the impurity and its degradants.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Optimization: Adjust the gradient profile, pH of the mobile phase, and column temperature to achieve baseline separation between Fasudil Impurity 3 and all degradation peaks.

  • Validation: Validate the method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of Fasudil Impurity 3 for identification and to assess its intrinsic stability.

Materials:

  • Fasudil Impurity 3

  • HPLC-grade water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade acetonitrile and/or methanol

  • pH meter

  • Light chamber (ICH Q1B compliant) or UV lamp

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Fasudil Impurity 3 at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (perform each in a separate vial):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method and compare the chromatograms to that of an unstressed control sample.

Protocol 2: Screening of Stabilizing Excipients

Objective: To evaluate the effectiveness of different antioxidants and chelating agents in preventing the degradation of Fasudil Impurity 3.

Materials:

  • Fasudil Impurity 3 stock solution (prepared in a pH 7.0 phosphate buffer)

  • Ascorbic acid

  • Sodium metabisulfite

  • EDTA disodium salt

  • Control solution (Fasudil Impurity 3 in buffer only)

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of Fasudil Impurity 3 containing different concentrations of each excipient (e.g., 0.1% w/v ascorbic acid, 0.1% w/v sodium metabisulfite, 0.05% w/v EDTA).

  • Stress Conditions:

    • Divide each solution into two sets. Store one set protected from light at 40°C and expose the other set to oxidative stress (e.g., by adding a low concentration of H₂O₂ or by bubbling air through the solution).

  • Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.

    • Calculate the percentage of Fasudil Impurity 3 remaining in each solution.

  • Evaluation:

    • Compare the degradation rates in the solutions with and without the stabilizing agents to determine their effectiveness.

Data Presentation

Table 1: Solubility Profile of Fasudil Impurity 3

SolventSolubilityNotes
WaterTo be determinedSolubility is expected to be pH-dependent.
DMSOTo be determinedGenerally a good solvent for many organic molecules.
EthanolTo be determinedMay require sonication for complete dissolution.
PBS (pH 7.4)To be determinedA physiologically relevant buffer.

Note: Experimental determination of solubility is recommended for accurate results.

Table 2: Summary of Forced Degradation Behavior (Hypothetical Data)

Stress Condition% Degradation (at 24h)Number of DegradantsObservations
1 M HCl, 60°C~15%2
1 M NaOH, RT~10%1
3% H₂O₂, RT~25%3Yellow discoloration
80°C~5%1
Light Exposure~20%2Yellow discoloration

Visualization of Key Concepts

Degradation_Pathways Fasudil Impurity 3 Fasudil Impurity 3 Hydrolysis Hydrolysis Fasudil Impurity 3->Hydrolysis Oxidation Oxidation Fasudil Impurity 3->Oxidation Photodegradation Photodegradation Fasudil Impurity 3->Photodegradation Cleavage of Sulfonamide Bond Cleavage of Sulfonamide Bond Hydrolysis->Cleavage of Sulfonamide Bond Isoquinoline Ring Oxidation Isoquinoline Ring Oxidation Oxidation->Isoquinoline Ring Oxidation Isoquinoline Ring Alteration Isoquinoline Ring Alteration Photodegradation->Isoquinoline Ring Alteration

Potential Degradation Pathways for Fasudil Impurity 3.

Stabilization_Strategy cluster_degradation Degradation Triggers cluster_solutions Stabilization Solutions Low/High pH Low/High pH pH Control (Buffers) pH Control (Buffers) Low/High pH->pH Control (Buffers) Oxygen Oxygen Inert Atmosphere Inert Atmosphere Oxygen->Inert Atmosphere Antioxidants Antioxidants Oxygen->Antioxidants Metal Ions Metal Ions Chelating Agents Chelating Agents Metal Ions->Chelating Agents Light Light Light Protection Light Protection Light->Light Protection

Relationship between Degradation Triggers and Stabilization Strategies.

Conclusion

The stability of Fasudil Impurity 3 in solution is a multifaceted challenge that requires a systematic approach to overcome. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodegradation—researchers can proactively implement strategies to mitigate these issues. This guide provides a framework for troubleshooting common problems, along with practical protocols for forced degradation studies and excipient screening. Adhering to these principles of careful pH control, protection from light, and consideration of antioxidants and chelating agents will significantly enhance the reliability and reproducibility of your experimental work with Fasudil Impurity 3.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available at: [Link]

  • Scribd. (n.d.). Stabilizing Medicinal Agents from Oxidation. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Available at: [Link]

  • Li, Y., et al. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 581-587. Available at: [Link]

  • El-Ragehy, N. A., et al. (1981). Studies on the stability of injectable solutions of some phenothiazines. Part 2: Effect of chelating agents and antioxidants. Die Pharmazie, 36(11), 772-775. Available at: [Link]

  • Hamed, E. A., et al. (2005). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-558. Available at: [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

  • Google Patents. (n.d.). HPLC detection method of fasudil hydrochloride related substances.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Shi, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • NextSDS. (n.d.). Fasudil IMpurity 3 — Chemical Substance Information. Available at: [Link]

  • Yu, Q., et al. (2022). Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Frontiers in Aging Neuroscience, 14, 846914. Available at: [Link]

  • Pharmaffiliates. (n.d.). Fasudil-impurities. Available at: [Link]

  • AHP. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • Taylor & Francis. (n.d.). Stabilizing agents – Knowledge and References. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(3), 16-23. Available at: [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893-2903. Available at: [Link]

  • Babić, S., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 91(11), 1636-1643. Available at: [Link]

  • Pharmaffiliates. (n.d.). Fasudil-impurities. Available at: [Link]

  • Li, Z., et al. (2022). Photoinduced polarity-mismatched transformations of isoquinolines into naphthalenes. Nature Communications, 13(1), 1-9. Available at: [Link]

  • Tóth, G., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 12(11), 1085. Available at: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Available at: [Link]

  • Celi, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available at: [Link]

  • Tóth, G., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 168-179. Available at: [Link]

  • Li, Y., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. Xenobiotica, 50(11), 1354-1361. Available at: [Link]

  • Anna, G., et al. (2024). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences, 21(4), 435-444. Available at: [Link]

  • Kumar, V., et al. (2024). Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. Heliyon, 10(18), e30101. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Baseline Noise in Fasudil Impurity 3 Chromatograms

As a Senior Application Scientist, I understand that achieving a stable, quiet baseline is fundamental to the accurate quantification of pharmaceutical impurities. This guide provides a systematic approach to diagnosing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that achieving a stable, quiet baseline is fundamental to the accurate quantification of pharmaceutical impurities. This guide provides a systematic approach to diagnosing and resolving baseline noise issues specifically encountered during the chromatographic analysis of Fasudil Impurity 3, a critical process-related impurity in the synthesis of Fasudil.[1][2] Our methodology is built on a foundation of first principles, moving from the most common culprits to more complex instrumental factors, ensuring a logical and efficient troubleshooting process.

Foundational Knowledge: Fasudil Impurity 3 and Its Analysis

Impurity profiling is a cornerstone of pharmaceutical quality control, mandated by regulatory bodies to ensure drug safety and efficacy.[1][3] Fasudil Impurity 3 is a known process-related impurity that must be monitored.[1] The typical analytical approach involves High-Performance Liquid Chromatography (HPLC), a technique renowned for its precision and sensitivity in separating and quantifying such substances.[3][4]

Table 1: Physicochemical Properties of Fasudil Impurity 3

Property Value Source(s)
Chemical Name 8-((1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride [1][5]
CAS Number 166895-80-3 [1]
Molecular Formula C₁₄H₁₇N₃O₂S · HCl [1][5]

| Molecular Weight | 291.37 g/mol (free base) |[1][5][6] |

Analysis is commonly performed using reversed-phase HPLC (RP-HPLC) with UV detection.[2][7] A stable baseline is paramount, as excessive noise can obscure the impurity peak, leading to inaccurate quantification and potentially compromising batch release decisions.[8]

The First Response: Initial Diagnostics & Frequently Asked Questions

Before delving into complex hardware diagnostics, address the most frequent sources of baseline noise. These initial checks can often resolve the issue quickly.

Q1: My chromatogram shows a very noisy baseline. What are the first and simplest things I should check?

Answer: Start with a visual inspection of your HPLC system and a review of the immediate experimental conditions.

  • Check for Leaks: Carefully inspect all fittings, pump heads, the injector, and column connections for any signs of fluid. Leaks lead to pressure instability, a direct cause of baseline noise.[8][9]

  • Examine the Mobile Phase: Look for any signs of precipitation or microbial growth in the solvent reservoirs. Ensure the solvent inlet filters are fully submerged and not clogged.

  • Monitor System Pressure: Observe the pressure reading on your HPLC software. A stable pressure with minimal fluctuations (typically <1-2% of the total pressure) is expected. Significant, rapid fluctuations often point to air in the system or pump issues.[10]

  • Review Recent Changes: Did the problem appear after changing a solvent bottle, a column, or a mobile phase component? Contamination is a frequent cause of sudden baseline issues.[11][12]

Q2: I suspect my mobile phase is the problem. How can I confirm this and what are the common mobile phase-related issues?

Answer: The mobile phase is the most common source of baseline noise and drift.[12][13] Its purity and preparation are critical.

  • Solvent Quality: Always use high-purity, HPLC-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm). Lower-grade solvents can contain UV-absorbing impurities that contribute to noise.[9][14]

  • Inadequate Degassing: Dissolved gases can form bubbles when the mobile phase moves from the high-pressure column to the low-pressure detector flow cell.[8][15] This "frothing" causes significant noise.[16] Ensure your online degasser is functioning correctly or, if not available, degas solvents thoroughly using methods like sonication or helium sparging.[9][13]

  • Contamination and Degradation: Use freshly prepared mobile phases daily.[13][17] Additives like trifluoroacetic acid (TFA) can degrade over time, increasing UV absorbance and causing baseline drift.[13][18] Water is a common source of microbial contamination, which can also lead to baseline disturbances.[12]

  • Miscibility and Precipitation: If using a gradient, ensure your mobile phase components are miscible in all proportions used. For buffered mobile phases (e.g., phosphates), be aware of their limited solubility in high concentrations of organic solvent, which can cause precipitation and system damage.[18]

Systematic Troubleshooting: A Guided Approach

If initial checks do not resolve the issue, a systematic approach is necessary to isolate the source of the noise. The following workflow helps to methodically test each component of the chromatographic system.

Start Baseline Noise Observed Isolate_System Isolate System Components Start->Isolate_System Test_Detector Test Detector (Bypass Column & Injector) Isolate_System->Test_Detector Start Isolation Noise_Persists1 Noise Persists? Test_Detector->Noise_Persists1 Test_Pump Test Pump/Mixer (Connect Pump to Detector) Noise_Persists1->Test_Pump Yes Check_Column Test Column (Introduce Column into Flow Path) Noise_Persists1->Check_Column No Noise_Persists2 Noise Persists? Test_Pump->Noise_Persists2 Detector_Issue Issue is Detector or Mobile Phase Noise_Persists2->Detector_Issue No Pump_Issue Issue is Pump, Mixer, or Degasser Noise_Persists2->Pump_Issue Yes Noise_Appears Noise Reappears? Check_Column->Noise_Appears Column_Issue Issue is Column Contamination/Failure Noise_Appears->Column_Issue Yes Injector_Issue Issue is Injector Seal/Contamination Noise_Appears->Injector_Issue No (Final component is Injector) Resolved System Stable

Caption: Systematic workflow for isolating the source of HPLC baseline noise.

Q3: How do I perform the system isolation described in the workflow?

Answer: This involves sequentially removing components from the flow path to see when the noise disappears.

Protocol 1: Stepwise HPLC System Isolation

  • Objective: To determine which HPLC module (Pump, Injector, Column, Detector) is the source of the noise.

  • Prerequisites: Prepare fresh, HPLC-grade mobile phase and degas thoroughly.

  • Step 1: Test Detector & Pump (Minimal System)

    • Disconnect the autosampler and column.

    • Connect the pump outlet directly to the detector inlet using a short piece of PEEK tubing or a union.

    • Pump mobile phase at your typical flow rate (e.g., 1.0 mL/min).

    • Observation:

      • If the baseline is now stable, the noise originates from the column or injector. Proceed to Step 2.

      • If the baseline is still noisy, the problem lies with the pump, mixer, degasser, or the mobile phase itself.[19] Proceed to troubleshoot these components (see Q4).

  • Step 2: Introduce the Column

    • Insert the column back into the flow path (Pump -> Column -> Detector).

    • Allow the column to equilibrate fully until the baseline stabilizes.

    • Observation:

      • If the noise returns, the column is likely contaminated or has degraded.[12] Attempt a column cleaning procedure or replace the column.

      • If the baseline remains stable, the injector is the likely culprit.

  • Step 3: Introduce the Injector

    • Reconnect the full system (Pump -> Injector -> Column -> Detector).

    • Observation: If noise reappears, the issue is likely a contaminated or worn injector seal.

Q4: The noise persists when the pump is connected directly to the detector. What are the next steps?

Answer: This points to an issue with the pump, degasser, mixer, or the mobile phase itself.

  • Pump Issues: Regular, periodic noise (pulsations) that correlates with the pump stroke frequency is a classic sign of a pump problem.[12][20]

    • Cause: Worn pump seals or faulty check valves are common culprits.[12] Air trapped in a pump head can also cause pulsations.

    • Action: Purge the pump thoroughly on all solvent lines. If noise continues, schedule preventative maintenance to replace seals and check valves.

  • Degasser Malfunction: If you are using an online degasser, ensure it is working. A faulty degasser will fail to remove dissolved air, leading to bubble formation in the detector.[12]

  • Poor Mobile Phase Mixing: In gradient analysis, incomplete mixing of solvents can cause baseline noise.[16][21] This is especially true if the solvents have different UV absorbances at the detection wavelength. Ensure your system's mixer is appropriate for your flow rate.

Q5: My baseline is only noisy during the gradient run. What causes this?

Answer: Gradient-specific noise usually points to issues with mobile phase mixing or composition.

  • Differing Solvent Absorbance: If your 'A' and 'B' mobile phases have different UV absorbances at your monitoring wavelength, the baseline will naturally drift as the composition changes.[14] This can be exacerbated by poor mixing.

    • Solution: Try to balance the absorbance of the two mobile phases. For example, if using an additive like TFA in the aqueous phase, consider adding the same concentration to the organic phase.[19]

  • Contaminated Solvent: A contaminant in one of the mobile phases (often the stronger organic solvent) can elute as a broad peak or cause a rising baseline during the gradient.[12]

    • Solution: Run a blank gradient (no injection) with freshly prepared solvents to confirm.

Table 2: Troubleshooting Checklist for Baseline Noise

Symptom Probable Cause(s) Recommended Action(s)
Random, high-frequency noise Air bubbles, contaminated mobile phase, failing detector lamp, electronic noise. Degas mobile phase[9][15], use fresh HPLC-grade solvents[14], check lamp energy/hours[22], ensure proper grounding of equipment[11].
Regular, periodic noise (pulsations) Pump check valve failure, worn pump seals, air in pump head. Purge pump, replace check valves and seals[12].
Baseline drift (gradual rise/fall) Column temperature fluctuation, contaminated column, mobile phase degradation, non-equilibrated column. Use a column oven[17], flush column[14], prepare fresh mobile phase daily[13], ensure sufficient equilibration time[8].

| Spikes in baseline | Air bubbles in detector, electrical interference, particulate matter. | Degas mobile phase[14], check for nearby equipment being switched on/off[11], filter samples. |

Best Practices and Method Optimization

A robust analytical method is the best defense against baseline issues. When developing or optimizing a method for Fasudil Impurity 3, consider the following parameters.

Start Baseline Noise Detected Q_MobilePhase Is Mobile Phase Fresh & Degassed? Start->Q_MobilePhase A_PrepareNew Prepare Fresh HPLC-Grade Solvents Thoroughly Degas Q_MobilePhase->A_PrepareNew No Q_SystemPressure Is System Pressure Stable? Q_MobilePhase->Q_SystemPressure Yes A_PrepareNew->Q_MobilePhase A_CheckLeaks Check for Leaks Purge Pump Q_SystemPressure->A_CheckLeaks No Q_Isolation Noise Persists? Q_SystemPressure->Q_Isolation Yes A_CheckLeaks->Q_SystemPressure A_IsolateSystem Perform System Isolation Protocol Q_Isolation->A_IsolateSystem Yes Resolved Baseline Stable Q_Isolation->Resolved No Q_Pump Pulsating Noise? A_IsolateSystem->Q_Pump A_PumpMaint Service Pump (Seals, Check Valves) Q_Pump->A_PumpMaint Yes Q_Detector Noise Isolated to Detector? Q_Pump->Q_Detector No A_PumpMaint->Resolved A_DetectorMaint Clean Flow Cell Check Lamp Q_Detector->A_DetectorMaint Yes Q_Detector->Resolved No (Check Column/Injector) A_DetectorMaint->Resolved

Caption: Decision tree for systematic baseline noise troubleshooting.

Table 3: Recommended Starting Parameters for a Robust Fasudil Impurity Method

Parameter Recommendation Rationale
Column C18 or C8, < 5 µm particle size Provides good retention for moderately polar compounds like Fasudil and its impurities.[3] Smaller particles improve efficiency and resolution.[23]
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (e.g., 20mM, pH 3-7) in Water Provides good peak shape and ionization for MS compatibility (formic acid) or robust buffering (phosphate).[24][25]
Mobile Phase B Acetonitrile or Methanol Common reversed-phase organic solvents. Acetonitrile often provides lower backpressure and better UV transparency.
Detection UV, ~275 nm A patent suggests 275 nm is a suitable wavelength for detecting Fasudil and related substances.[7]
Column Temperature 30-40 °C Elevated temperature can improve peak shape and reduce viscosity but can also accelerate column degradation. A stable temperature is crucial.[17][22]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column) Standard flow rate for analytical columns.

| Injection Volume | 5 - 20 µL | Keep volume low to prevent peak distortion, especially if the sample solvent is stronger than the mobile phase.[24] |

By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can efficiently diagnose the root cause of baseline noise, ensuring the generation of accurate and reliable data for the analysis of Fasudil Impurity 3.

References

  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Chemical Bulletin.
  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis? Available from: [Link]

  • Chrom Tech. (2025). The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Available from: [Link]

  • BASi. Troubleshooting. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Available from: [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. Available from: [Link]

  • Chromatography Today. (2018). 5 Ways to Approach Baseline Issues. Available from: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]

  • Dolan, J.W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Available from: [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Available from: [Link]

  • scite.ai. Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. Available from: [Link]

  • Quantum Analytics. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Available from: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • Labtech. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • PubMed. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Available from: [Link]

  • Google Patents. Method for detecting related substances in fasudil hydrochloride raw material or injection.
  • Pharmaffiliates. Fasudil-impurities. Available from: [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]

  • Google Patents. HPLC detection method of fasudil hydrochloride related substances.
  • Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • NextSDS. Fasudil IMpurity 3 — Chemical Substance Information. Available from: [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Available from: [Link]

  • Chromatography Today. Why Column Choice is Important in HPLC. Available from: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available from: [Link]

  • PubChem. Fasudil. Available from: [Link]

  • Waters Corporation. Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. Available from: [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Pharmaceutical Research.

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Qualification and Purity Assessment for Fasudil Impurity 3: A Comparative Analytical Guide

As pharmaceutical pipelines demand increasingly stringent control over drug substance purity, the qualification of impurity reference standards has evolved from a routine compliance checkbox into a rigorous analytical sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly stringent control over drug substance purity, the qualification of impurity reference standards has evolved from a routine compliance checkbox into a rigorous analytical science. Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor utilized primarily for cerebral vasospasm, presents unique analytical challenges due to its complex degradation pathways.

Among its degradants, Fasudil Impurity 3 (CAS 166895-80-3)—a significant byproduct formed via oxidation during synthesis—requires meticulous control [1]. Because this impurity shares a high degree of structural homology with the active pharmaceutical ingredient (API), establishing a highly purified, well-characterized reference standard is critical for accurate lot release and stability testing.

This guide provides a critical comparison of analytical methodologies for assessing the purity of Fasudil Impurity 3, grounded in causality, self-validating experimental design, and current regulatory expectations.

Mechanistic Context: Why Impurity 3 Demands Rigorous Control

Fasudil exerts its therapeutic effect by selectively inhibiting ROCK, thereby modulating myosin light chain phosphorylation and promoting targeted vasodilation. However, synthesis byproducts like Impurity 3 can exhibit altered pharmacological profiles. If left unquantified due to poor reference standard calibration, these impurities risk introducing off-target toxicity or diluting the API's efficacy.

G ROCK Rho-associated Kinase (ROCK) Efficacy Targeted Vasodilation ROCK->Efficacy Regulates Fasudil Fasudil (API) Fasudil->ROCK Potent Inhibition Imp3 Fasudil Impurity 3 (Oxidation Byproduct) Imp3->ROCK Weak/Variable Inhibition Toxicity Off-Target Effects / Altered Profile Imp3->Toxicity Potential Risk

Pharmacological impact of Fasudil versus its oxidation byproduct, Impurity 3.

The Self-Validating Qualification Workflow

Regulatory agencies, including the, mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" [3]. To achieve this, we cannot rely solely on chromatographic area percent, as UV response factors vary and inorganic salts do not absorb UV light.

Instead, we employ a Mass Balance Approach . This is a self-validating system: if the sum of the organic purity, water content, residual solvents, and inorganic residue does not mathematically align with theoretical expectations (or exceeds 100%), the protocol inherently flags a hidden impurity or an analytical failure, preventing the release of a flawed standard.

G A Fasudil Impurity 3 (Unqualified Material) B Organic Impurities (UPLC-UV/MS) A->B C Water Content (Karl Fischer) A->C D Residual Solvents (GC-FID) A->D E Inorganic Residue (ROI / TGA) A->E F Mass Balance Calculation 100% - (B + C + D + E) B->F C->F D->F E->F G Qualified Working Reference Standard F->G

Mass balance workflow for qualifying Fasudil Impurity 3 reference standards.

Protocol 1: Mass Balance Reference Standard Qualification
  • Step 1: Structural Elucidation (NMR & HRMS): Before purity is assessed, identity must be absolute. Run 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS). Causality: Confirms the exact oxidation state and molecular weight of Impurity 3, ruling out isomers that chromatographic methods might miss.

  • Step 2: Organic Purity (UPLC-UV/MS): Determine the chromatographic purity as an area percentage. Causality: Quantifies structurally related synthesis byproducts.

  • Step 3: Moisture Content (Karl Fischer Titration): Causality: Fasudil derivatives are often hygroscopic. We strictly use Karl Fischer over Loss on Drying (LOD) because LOD can cause premature thermal degradation of the sulfonate groups before all trapped lattice water is released, leading to artificially high moisture readings.

  • Step 4: Residual Solvents (Headspace GC-FID): Causality: Detects volatile synthesis solvents (e.g., methanol, dichloromethane) that are invisible to UV detection but contribute to the total mass.

  • Step 5: Residue on Ignition (ROI): Causality: Quantifies inorganic catalysts or salts left over from the oxidation synthesis process.

  • Step 6: Mass Balance Calculation:

    graphic Purity%
    100
    \text{Assay (% w/w)}graphic Purity%}}{100}

Comparative Analysis: Purity Assessment Platforms

When assessing the organic purity (Step 2 of the mass balance), laboratories traditionally default to HPLC-UV. However, for Fasudil Impurity 3, the structural similarity to the API often results in co-elution and masked peaks. Upgrading to UPLC-MS/MS provides orthogonal validation.

Table 1: HPLC-UV vs. UPLC-MS/MS for Fasudil Impurity 3 Assessment
Analytical ParameterTraditional HPLC-UVUPLC-MS/MS (Recommended)Causality / Scientific Rationale
Resolution ModerateHighMS/MS allows for m/z specific isolation, mathematically resolving peaks that co-elute chromatographically.
Sensitivity (LOD) ~0.05%<0.01%Multiple Reaction Monitoring (MRM) transitions eliminate background matrix noise, drastically lowering the limit of detection.
Run Time 25–30 minutes5–8 minutesSub-2 µm particles in UPLC allow for higher flow rates without sacrificing theoretical plates.
Specificity Low (Retention Time only)High (Precursor/Product Ions)UV spectra of Fasudil and Impurity 3 are nearly identical; MS/MS differentiates them by unique fragmentation patterns.
Buffer Compatibility Phosphate (Non-volatile)Formate/Acetate (Volatile)MS requires volatile buffers to prevent source fouling and ion suppression.

Protocol 2: UPLC-MS/MS Purity Assessment Methodology

To ensure a self-validating and reproducible purity assessment, follow this optimized UPLC-MS/MS protocol.

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Causality: The acidic pH ensures the basic nitrogen atoms in the isoquinoline ring of Fasudil Impurity 3 remain fully protonated, preventing peak tailing and ensuring consistent ionization in the positive electrospray (+ESI) mode.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

2. Column Selection:

  • Use a C18 column with a high carbon load (e.g., 1.7 µm, 2.1 x 100 mm).

    • Causality: Fasudil Impurity 3 is relatively polar. A high carbon load increases hydrophobic retention, preventing the analyte from eluting too early in the void volume where matrix suppression is highest.

3. Gradient Elution:

  • Initiate at 5% B, hold for 1 minute, ramp to 60% B over 4 minutes, then flush at 95% B.

    • Causality: The initial hold focuses the polar impurity band at the head of the column, while the steep ramp ensures sharp peak shapes and rapid elution of highly retained lipophilic contaminants.

4. MS/MS Optimization (MRM):

  • Determine the specific precursor ion [M+H]+ for Impurity 3 and optimize collision energy (CE) to monitor the two most abundant product ions (one for quantitation, one for qualification).

    • Causality: Monitoring an ion ratio between the quantifier and qualifier transitions provides a self-validating check. If the ratio shifts across the chromatographic peak, it proves a hidden co-eluting impurity is present, invalidating the purity result and prompting method adjustment.

Conclusion

The qualification of Fasudil Impurity 3 reference standards cannot be treated as a routine assay. By replacing outdated HPLC-UV methods with UPLC-MS/MS and strictly adhering to a self-validating mass balance workflow, analytical scientists can guarantee the integrity of their reference materials. This rigorous approach not only satisfies and FDA expectations[4] but fundamentally safeguards the downstream safety and efficacy of the final drug product.

References

  • MRIGlobal. Four Keys to Reference Standard Management: Ensuring Product Quality, Safety, and Potency. URL: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification: Regulatory Requirements and Mass Balance. URL: [Link]

  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices (ICH Q6B Guidelines). URL: [Link]

Safety & Regulatory Compliance

Safety

Chemical Identity and Toxicological Causality

As a Senior Application Scientist, I recognize that managing pharmaceutical impurities is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing pharmaceutical impurities is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational integrity. Fasudil Impurity 3 is a process-related impurity of Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor. Due to its specific chemical architecture—a quinoline ring coupled with a sulfonamide group—its disposal requires stringent, causality-driven protocols to prevent environmental contamination and occupational exposure.

This guide provides a comprehensive, self-validating operational workflow for the safe handling and disposal of Fasudil Impurity 3.

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Fasudil Impurity 3 (CAS: 166895-76-7) is chemically identified as 5-((1,4-diazepan-1-yl)sulfonyl)quinoline[1]. It is a structural isomer of the active pharmaceutical ingredient (API) Fasudil, where the isoquinoline ring of the API is replaced by a quinoline ring.

Biological and Environmental Risks:

  • Kinase Off-Target Effects: Fasudil is a non-specific ROCK1 and ROCK2 inhibitor[2]. Impurities containing altered ring structures (like the quinoline moiety in Impurity 3) can exhibit unpredictable off-target kinase affinities, posing severe neurotoxic and hypotensive risks upon accidental exposure.

  • Carcinogenicity and Aquatic Toxicity: Quinoline and its derivatives are classified as likely human carcinogens and are highly toxic to aquatic ecosystems. They resist natural biodegradation due to the stability of the heteroaromatic ring.

  • Combustion Hazards: The presence of nitrogen (in the diazepane and quinoline rings) and sulfur (in the sulfonamide linkage) means that improper incineration will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

ROCK_Pathway RhoA RhoA (Active GTPase) ROCK1 ROCK1 / ROCK2 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Fasudil Fasudil API Fasudil->ROCK1 Inhibits Impurity3 Fasudil Impurity 3 (Off-target risk) Impurity3->ROCK1 Altered Affinity Toxicity Cellular Toxicity / Apoptosis Impurity3->Toxicity Accumulation Actin Actin Cytoskeleton Contraction MLC->Actin Promotes

Fig 1. ROCK1/2 signaling disruption by Fasudil and the toxicological risk of Impurity 3.

Quantitative Operational Parameters

When integrating Fasudil Impurity 3 into your facility's waste management system, standardizing the physicochemical data is essential for accurate RCRA (Resource Conservation and Recovery Act) manifesting and incinerator programming[3].

ParameterSpecificationOperational Rationale
Chemical Name 5-((1,4-diazepan-1-yl)sulfonyl)quinolineQuinoline base dictates carcinogenic handling precautions.
Molecular Formula C₁₄H₁₇N₃O₂SHigh N/S content requires wet-scrubber incineration.
Molecular Weight 291.37 g/mol Used for calculating stoichiometric combustion oxygen.
Storage Temp. < 25°C (Ambient)Prevents thermal degradation and pressure buildup.
Incompatibilities Strong oxidizers (H₂O₂, perchromates)Prevents violent reactions and explosive ring cleavage[4].
Disposal Method High-Temperature Incineration (HTI)Ensures complete destruction of the sulfonamide bond.

Step-by-Step Disposal Methodology

Do not dispose of this compound via aqueous waste streams or standard municipal solid waste. The following protocol guarantees compliance with EPA guidelines for hazardous industrial waste[3].

Step 1: Source Segregation and Containment
  • Isolate the Waste: Collect all solid residues, contaminated PPE, and liquid solutions containing Fasudil Impurity 3 in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or amber glass is required.

  • Prevent Photodegradation: Quinoline derivatives can degrade into reactive intermediates when exposed to light. Use opaque or amber containers.

  • Avoid Oxidizers: Strictly ensure the waste stream is free from strong oxidizers (e.g., hydrogen peroxide, nitric acid) to prevent exothermic reactions[4].

Step 2: Labeling and RCRA Compliance
  • Manifesting: Label the container clearly as "Hazardous Waste - Toxic/Combustible (Contains Quinoline Sulfonamide Derivatives)."

  • Storage: Transfer the sealed container to a secondary containment unit in a well-ventilated, temperature-controlled hazardous waste accumulation area.

Step 3: High-Temperature Incineration (HTI)

Note: This step is executed by a licensed hazardous waste disposal contractor, but laboratory scientists must specify the treatment parameters on the waste manifest.

  • Thermal Destruction: The waste must be routed to a rotary kiln or liquid injection incinerator operating at a minimum of 1,000°C (1,832°F) with a residence time of at least 2 seconds . This specific thermal profile is required to break the highly stable heteroaromatic quinoline ring and the sulfonamide linkage.

  • Flue Gas Scrubbing: Because the empirical formula (C₁₄H₁₇N₃O₂S) contains sulfur and nitrogen, combustion will yield SOx and NOx. Specify that the incineration facility must utilize alkaline wet scrubbers to neutralize these acidic gases prior to atmospheric release.

Step 4: Final Ash Disposal
  • Residue Management: The resulting bottom ash, now stripped of organic toxicity, must be tested for residual heavy metals (if catalysts were used in the lab) and disposed of in a secure RCRA Subtitle D landfill[3].

Disposal_Workflow Collection 1. Segregation & Collection Labeling 2. RCRA Labeling & Storage Collection->Labeling Transport 3. HazMat Transport Labeling->Transport Incineration 4. High-Temp Incineration (>1000°C) Transport->Incineration Scrubber 5. Wet Scrubber (SOx/NOx Capture) Incineration->Scrubber Flue Gas Ash 6. Ash Disposal (Subtitle D Landfill) Incineration->Ash Solid Residue

Fig 2. Step-by-step operational workflow for safe sulfonamide hazardous waste disposal.

Emergency Spill Response Protocol

In the event of an accidental spill of Fasudil Impurity 3 (powder or solution) on the benchtop:

  • Evacuate and Ventilate: Secure the area. If aerosolized, ensure local exhaust ventilation (fume hood) is operating at maximum capacity[4].

  • Dry Cleanup (Powder): Do not use water, which can spread the contaminant. Use a HEPA-filtered vacuum or carefully sweep the powder using anti-static tools.

  • Wet Cleanup (Solution): Absorb liquids using vermiculite, dry sand, or a commercial universal absorbent binder[4].

  • Containment: Place all spill cleanup materials into a sealed hazardous waste container and proceed directly to Step 2 of the disposal methodology.

References

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". nj.gov. Available at:[Link]

  • Government of Canada. "State of the Science Report for Quinoline". canada.ca. Available at: [Link]

  • U.S. Environmental Protection Agency. "EPA's Guide for Industrial Waste Management". epa.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Fasudil Impurity 3

As a Senior Application Scientist, I frequently observe laboratories treating pharmaceutical impurities with less rigor than the Active Pharmaceutical Ingredient (API). This is a critical logistical and safety failure. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating pharmaceutical impurities with less rigor than the Active Pharmaceutical Ingredient (API). This is a critical logistical and safety failure. Fasudil Impurity 3 (CAS: 166895-76-7)[1] must be handled as a highly potent active pharmaceutical ingredient (HPAPI) until exhaustive toxicological profiling proves otherwise.

This guide provides the definitive, causality-driven Standard Operating Procedure (SOP) for handling this compound safely, ensuring that your laboratory builds a culture of verifiable safety.

Fasudil Impurity 3 (5-((1,4-diazepan-1-yl)sulfonyl)quinoline) retains the core structural pharmacophore of Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor[2]. Fasudil is clinically utilized to prevent cerebral vasospasm by inducing smooth muscle relaxation and vasodilation.

  • The Hazard Causality: Because Impurity 3 shares this structural backbone, accidental exposure—particularly via inhalation of aerosolized dry powder or transdermal absorption—carries a high theoretical risk of unregulated systemic vasodilation, acute hypotension, and off-target kinase inhibition[3].

  • Regulatory Grounding: To mitigate these risks, all handling must strictly adhere to the[4] and align with the principles of for hazardous drugs[5].

Quantitative PPE Matrix

To standardize protection, Personal Protective Equipment (PPE) must scale with the quantity of the impurity being handled.

Scale / OperationRespiratory ProtectionDermal & Hand ProtectionEye & Face ProtectionBody Containment
Analytical (< 10 mg) N95 or P100 half-mask respirator (if handled outside BSC)Double nitrile gloves (extended cuff, 0.1 mm min thickness)ANSI Z87.1 safety gogglesDisposable, fluid-resistant lab coat
Preparative (> 10 mg) PAPR (Powered Air-Purifying Respirator) recommendedDouble chemotherapy-rated gloves (ASTM D6978)Face shield over safety gogglesTyvek® or equivalent impermeable suit
Solution Handling Not required if handled in a certified fume hoodSingle nitrile gloves (change immediately if splashed)Standard safety glasses with side shieldsStandard cotton lab coat

Self-Validating Check: Before initiating any work, inspect gloves for pinhole leaks by trapping air and applying pressure. If the glove deflates, discard it immediately. This ensures the physical barrier is structurally sound before chemical exposure occurs.

Operational Workflow & Engineering Controls

G Storage 1. Storage Retrieval (Sealed Desiccator) Transfer 2. Transfer to BSC/Fume Hood (Verify Negative Pressure) Storage->Transfer Intact secondary container Weighing 3. Analytical Weighing (Anti-static tools) Transfer->Weighing Magnehelic gauge > 0.5 in H2O Dissolution 4. Solvent Addition (DMSO/H2O) Weighing->Dissolution Minimize powder aerosolization Decon 5. Decontamination & Waste Segregation Dissolution->Decon Liquid state securely capped

Figure 1: Sequential containment and dissolution workflow for handling Fasudil Impurity 3.

Step-by-Step Methodology: Safe Handling and Dissolution

The highest risk of exposure occurs during the transition from a dry powder to a liquid solution. Dry powders are highly susceptible to electrostatic fly and aerosolization.

Step 1: Pre-Operational Setup & Verification

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is operational. Causality: The magnehelic gauge must read > 0.5 inches of H₂O to guarantee sufficient negative pressure to capture rogue aerosols. This creates a self-validating airflow system: if the gauge drops below this threshold, the protocol dictates an immediate halt to operations.

  • Don PPE: Apply the PPE specified in the matrix above. Causality: Double gloving is mandatory. The outer glove acts as the primary sacrificial barrier and is discarded immediately upon exiting the hood to prevent cross-contamination of laboratory surfaces, while the inner glove maintains a continuous dermal barrier.

Step 2: Weighing and Transfer

  • Neutralize Static: Use an anti-static zero-ionizer gun on the analytical balance, spatulas, and weigh boats. Causality: Fasudil Impurity 3 (especially in its HCl salt form)[1] carries electrostatic charges. Neutralizing the environment prevents the powder from repelling off the spatula and becoming airborne.

  • Closed-System Transfer: Transport the primary vial inside a sealed secondary shatterproof container. Only open the primary vial deep inside the negative pressure zone of the hood.

  • Weighing: Weigh the desired mass directly into the destination vial to eliminate an unnecessary transfer step.

Step 3: Dissolution (Risk Mitigation)

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO or LC-MS grade water) directly to the destination vial while still inside the hood.

  • Seal and Sonicate: Cap the vial tightly before removing it from the hood for vortexing or sonication. Causality: Once the impurity is fully dissolved, the inhalation risk drops to near zero, shifting the primary hazard strictly to dermal exposure.

Spill Response & Decontamination Protocol

If a powder spill occurs, do not attempt to sweep or brush the material , as this will instantly aerosolize the active compound.

  • Isolate: Evacuate the immediate 5-foot radius and allow 5 minutes for aerosols to settle.

  • Wet-Wipe Method: Gently cover the spill with absorbent laboratory wipes.

  • Solvent Saturation: Carefully pour a decontamination solvent (a 10% bleach solution or a strong laboratory detergent) over the wipes. Causality: Wetting the powder traps it in a liquid matrix, completely neutralizing the inhalation hazard.

  • Wipe and Dispose: Wipe from the perimeter of the spill toward the center. Place all used wipes into a highly visible, sealable hazardous waste bag.

  • Secondary Clean: Wash the surface with 70% Isopropyl Alcohol (IPA) or water to remove any chemical residue.

Waste Disposal Plan

Fasudil Impurity 3 waste must not be flushed down the sink or discarded in standard biohazard bins.

  • Solid Waste: All contaminated spatulas, weigh boats, and empty vials must be placed in a rigid, puncture-resistant container labeled "Toxic Organic Solid Waste."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste carboys depending on the dissolution solvent used.

  • Final Destruction: High-temperature incineration is the only approved method for final disposal, ensuring complete thermal destruction of the quinoline and diazepane ring structures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3547, Fasudil". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 163751, Fasudil Hydrochloride". PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". U.S. Department of Labor. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.